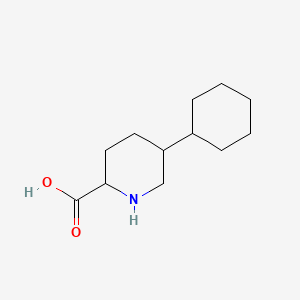

5-Cyclohexyl-2-piperidinecarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

5-cyclohexylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C12H21NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15) |

InChI Key |

SNNFZXPLKYJSIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCC(NC2)C(=O)O |

Origin of Product |

United States |

Structural Significance of Piperidinecarboxylic Acid Derivatives in Bioactive Compounds

The piperidine (B6355638) ring is a frequently occurring heterocyclic structure in a vast number of pharmaceuticals and natural products. pharmablock.comresearchgate.net When combined with a carboxylic acid functional group, it forms a piperidinecarboxylic acid, a scaffold that has demonstrated considerable importance in bioactive compounds.

Pipecolic acid, also known as piperidine-2-carboxylic acid, is a non-proteinogenic amino acid that serves as a key precursor in the biosynthesis of various biological metabolites. ontosight.airesearchgate.net This foundational role highlights its integration within natural biological pathways. Derivatives of pipecolic acid have been the subject of extensive study, revealing a range of potential therapeutic applications. ontosight.aiontosight.ai Research has explored their use in developing agents with neuromodulatory, anti-inflammatory, and antimicrobial properties. ontosight.ai The six-membered cyclic structure is a central component in many biological systems and is a valuable building block for creating pharmaceuticals like anesthetics and immunosuppressants. researchgate.net The inherent chirality and constrained conformation of the pipecolic acid skeleton make it a valuable template for designing peptides and other complex bioactive molecules. researchgate.net

Overview of the 5 Cyclohexyl 2 Piperidinecarboxylic Acid Framework Within Contemporary Chemical Research

While direct research focusing exclusively on 5-Cyclohexyl-2-piperidinecarboxylic Acid is limited, the strategic importance of its constituent parts is well-documented in contemporary chemical research. The framework combines the established piperidinecarboxylic acid core with a cyclohexyl group, a modification known to significantly influence a molecule's properties.

The cyclohexyl group is a popular structural fragment in drug discovery, valued for its three-dimensional nature, which can offer more contact points with a target protein compared to a flat aromatic ring. pharmablock.com It often functions as a bioisostere for phenyl or t-butyl groups, providing a way to modify a compound's size and shape to better fit into the binding pockets of target proteins. pharmablock.com Attaching a cyclohexyl ring can also increase the lipophilicity of a compound, which affects its absorption, distribution, and metabolism within the body. nih.govomicsonline.org

In various studies, the addition of a cyclohexyl ring to a piperidine (B6355638) scaffold has been shown to be critical for biological activity. For instance, research on 1-(1-phenyl-cyclohexyl)piperidine (PCP) analogues demonstrated that substitutions on the cyclohexyl ring could dramatically alter potency and selectivity for specific biological targets. nih.gov The cyclohexane (B81311) ring is thought to contribute to inhibitory activity through hydrophobic interactions or by controlling the spatial orientation of other functional groups on the molecule. nih.gov The presence of both a cyclohexyl group and a piperidine-2-carboxylic acid moiety in more complex synthesized molecules confirms the chemical viability and interest in this structural combination. chemheterocycles.com

Research Rationale for In Depth Investigation of 5 Cyclohexyl 2 Piperidinecarboxylic Acid

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For the this compound scaffold, the key challenges are the construction of the disubstituted piperidine ring and the control of stereochemistry at the C2 and C5 positions.

A primary retrosynthetic disconnection can be made at the C2-N and C6-C5 bonds, suggesting a cyclization strategy. This approach would involve an acyclic precursor containing the necessary functional groups to form the heterocyclic ring. For instance, an intramolecular reductive amination of a δ-amino ketone or aldehyde is a common strategy.

Another key disconnection is at the C5-Cyclohexyl bond. This suggests a strategy where the cyclohexyl group is introduced onto a pre-formed piperidine or tetrahydropyridine (B1245486) intermediate. This could be achieved through various C-C bond-forming reactions, such as alkylation or cross-coupling reactions.

Finally, the carboxylic acid at C2 can be viewed as arising from the hydrolysis of a nitrile or ester, or the oxidation of a primary alcohol. This disconnection points towards precursors like 2-cyanopiperidines or piperidine-2-methanol derivatives. The hydrogenation of a corresponding pyridine (B92270) derivative, such as 5-cyclohexylpicolinic acid, represents a more direct, though often challenging, approach to the saturated heterocyclic system.

Strategies for the Construction of the Piperidine Ring System

The construction of the piperidine ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this goal. These strategies can be broadly categorized into two main approaches: the de novo synthesis of the ring through cyclization reactions and the modification of pre-existing heterocyclic cores.

Building the piperidine ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents. Common methods include intramolecular nucleophilic substitution, reductive amination, and radical cyclizations. nih.govbeilstein-journals.org

Intramolecular Cyclization: These methods involve forming one or more bonds to close the ring. A prominent example is the aza-Michael reaction, where an amine adds to an α,β-unsaturated carbonyl compound within the same molecule. nih.gov Metal-catalyzed cyclizations and electrophilic cyclizations are also widely employed. nih.gov

Reductive Amination: This is a powerful method where a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl) undergoes intramolecular cyclization to form an imine or enamine, which is then reduced in situ to the piperidine. nih.govbeilstein-journals.org

Radical Cyclization: This approach uses radical intermediates to form the C-C or C-N bonds of the ring. For instance, radical cyclization of 1,6-enynes can be initiated through borane (B79455) addition or oxidation. nih.gov Electrochemical methods have also been developed for the electroreductive cyclization of imines with dihaloalkanes, offering a green and sustainable alternative. nih.govbeilstein-journals.org

[5+1] Annulations: These reactions involve combining a five-atom component with a one-atom component to construct the six-membered ring. The "hydrogen borrowing" [5+1] annulation, which involves the condensation of amines with aldehydes or ketones, is a notable example. nih.gov

| Cyclization Method | Description | Key Intermediates | Reference |

|---|---|---|---|

| Intramolecular aza-Michael Reaction | Intramolecular conjugate addition of an amine to an α,β-unsaturated system. | N-tethered alkenes | nih.gov |

| Reductive Amination | Intramolecular reaction of an amine and a carbonyl group, followed by reduction. | Amino-ketones/aldehydes | nih.govbeilstein-journals.org |

| Radical Cyclization | Formation of the ring via radical intermediates. | 1,6-enynes, unsaturated aminonitriles | nih.gov |

| [5+1] Annulation | Combination of a five-atom chain and a one-atom component. | Amines, aldehydes/ketones | nih.gov |

An alternative to de novo synthesis is the modification of an existing piperidine or, more commonly, a pyridine ring. This approach is particularly useful for creating libraries of analogues from a common intermediate.

Hydrogenation of Pyridines: The reduction of substituted pyridines is one of the most common methods for accessing substituted piperidines. nih.gov This reaction typically requires transition metal catalysts (e.g., palladium, platinum, rhodium, nickel) and can be conducted under harsh conditions, although milder methods have been developed. nih.govgoogle.com A key advantage is that the substitution pattern of the readily available pyridine starting material is transferred to the piperidine product. For example, 2-piperidinecarboxylic acid (pipecolic acid) can be prepared by the hydrogenation of 2-pyridinecarboxylic acid using a palladium-carbon catalyst. google.com

Late-Stage C-H Functionalization: Direct functionalization of C-H bonds on a saturated piperidine ring is a highly desirable but challenging strategy. Recent advances have enabled the selective α-functionalization of N-alkyl piperidines. acs.org This process often involves the in situ formation of an endocyclic iminium ion, which is then trapped by a nucleophile, allowing for alkylation, arylation, and other modifications. acs.org

Functionalization via Lithiation: The deprotonation of N-protected piperidines using strong bases like s-butyllithium can generate organolithium species that can be trapped with various electrophiles. This method allows for the introduction of substituents at specific positions, often with a high degree of stereocontrol. rsc.org

Stereoselective Synthesis of this compound Isomers

Controlling the three-dimensional arrangement of atoms is paramount in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. The synthesis of this compound requires control over two stereocenters (C2 and C5), leading to the possibility of four stereoisomers (two pairs of enantiomers).

Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can be achieved by controlling the relative stereochemistry during ring formation or functionalization.

Substrate-Controlled Cyclizations: The stereochemistry of existing chiral centers in an acyclic precursor can direct the stereochemical outcome of the cyclization reaction. For example, the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone can proceed with high diastereoselectivity. ajchem-a.com

Catalytic Hydrogenation: The diastereoselective hydrogenation of substituted pyridines can be influenced by the catalyst and reaction conditions. Heterogeneous catalysts, for instance, have been developed for the cis-hydrogenation of multi-substituted pyridines. nih.gov

Directed Lithiation and Trapping: The use of a chiral directing group on the piperidine nitrogen can influence the stereochemical outcome of α-lithiation and subsequent reaction with an electrophile. This strategy has been used to synthesize trans-disubstituted piperidines with high diastereoselectivity. rsc.org

Epoxidation and Ring-Opening: Diastereoselective epoxidation of tetrahydropyridine precursors, followed by regioselective ring-opening of the resulting epoxide, provides a pathway to highly functionalized, oxygenated piperidines with controlled relative stereochemistry. researchgate.net

| Method | Strategy | Typical Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a disubstituted pyridine. | Often yields cis-piperidines. | nih.govrsc.org |

| Directed Lithiation | Deprotonation followed by electrophilic trapping. | Can be tuned to yield trans-piperidines. | rsc.org |

| Epoxidation of Tetrahydropyridines | Epoxidation followed by nucleophilic ring-opening. | Access to highly substituted oxygenated piperidines. | researchgate.net |

| Base-Mediated Epimerization | Conversion of a cis-isomer to a more stable trans-isomer. | Transforms cis-pipecolinates to trans-diastereomers. | rsc.org |

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or by starting from enantiopure building blocks.

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions have been developed to access enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors and boronic acids. nih.gov This method provides tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov Organocatalysis, using chiral quinoline-based catalysts, has also been employed in intramolecular aza-Michael reactions to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products, such as α-amino acids, as starting materials. For instance, a feasible route to access chiral 2-substituted piperidine-4-carboxylic acids has been established starting from N-Cbz protected amino acids. researchgate.net

Resolution of Racemates: In some cases, a racemic mixture of the target compound is synthesized first, and then the enantiomers are separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. An efficient protocol for the optical resolution of N-formylated derivatives of pipecolic acid has been described using norephedrinium salts. rsc.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be targeted at the piperidine nitrogen atom, the carboxylic acid moiety, and the cyclohexyl substituent.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for functionalization, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: N-alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. The regioselectivity of N-alkylation can be influenced by steric and electronic effects of substituents on the piperidine ring and the nature of the alkylating agent. beilstein-journals.org For the N-alkylation of a 5-cyclohexylpiperidine derivative, a variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) could be employed in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as sodium hydride. mdpi.com

N-Acylation: N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically accomplished by reacting the piperidine with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. For example, 5-substituted indoles have been N-acylated with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method could be applied to this compound (or its ester) to introduce a variety of acyl groups.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group offers a versatile handle for derivatization, most commonly through esterification and amidation.

Esterification: Esterification converts the carboxylic acid to an ester. This can be important for protecting the carboxylic acid during other synthetic steps or for modifying the compound's properties. Standard methods include Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide in the presence of a base. For sterically hindered carboxylic acids, specialized methods like the Yamaguchi esterification or the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) may be necessary. organic-chemistry.orgresearchgate.net

Amidation: Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. This is a crucial reaction in peptide synthesis and for creating a wide range of derivatives. Common amide coupling reagents include carbodiimides (e.g., DCC, EDCI) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Chemical Transformations of the Cyclohexyl Substituent

The cyclohexyl group can also be a target for chemical modification, although this is generally more challenging than modifying the other functional groups.

Oxidation: Oxidation of the cyclohexyl ring can introduce new functional groups such as hydroxyl or keto groups. The conditions for such oxidations need to be carefully chosen to avoid side reactions on the piperidine ring. For instance, cyclohexane (B81311) itself can be oxidized to cyclohexanol (B46403) and cyclohexanone (B45756) using catalysts like cobalt complexes. psu.edu Similar approaches could be explored for the cyclohexyl substituent on the piperidine ring, though selectivity might be a challenge.

Reduction and Aromatization: While less common, it might be desirable to reduce the cyclohexyl ring to a different cycloalkane or to aromatize it to a phenyl group. Catalytic hydrogenation at high pressures and temperatures could potentially reduce the cyclohexyl ring, though this would likely also affect the piperidine ring if it were unsaturated. Aromatization is a more complex transformation that would require multiple steps and harsh conditions.

Process Optimization for the Synthesis of this compound

Optimizing the synthesis of this compound is crucial for its potential large-scale production. This involves fine-tuning reaction conditions and gaining a deeper understanding of the reaction mechanisms to improve yield, purity, and efficiency.

Reaction Condition Tuning and Mechanistic Elucidation

A key step in the synthesis of 5-substituted-2-piperidinecarboxylic acids is often the hydrogenation of a corresponding substituted pyridine-2-carboxylic acid. The efficiency and stereoselectivity of this hydrogenation are highly dependent on the catalyst, solvent, temperature, and pressure.

Reaction Condition Tuning: For the hydrogenation of pyridine carboxylic acids, rhodium on alumina (B75360) has been shown to be an effective catalyst, allowing the reaction to proceed at room temperature and low hydrogen pressure. google.com The presence of ammonia (B1221849) can also be beneficial in preventing decarboxylation. google.com Optimization studies would involve screening different catalysts (e.g., palladium, platinum, rhodium on various supports), solvents (aqueous vs. organic), and reaction parameters to maximize the yield and diastereoselectivity of this compound.

Mechanistic Elucidation: Understanding the reaction mechanism is key to rational process optimization. For the synthesis of piperidines, mechanistic studies often focus on the stereochemical outcome of the reaction. For instance, detailed experimental and computational (DFT) studies on the kinetic resolution of disubstituted piperidines have revealed a strong preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov Similarly, mechanistic studies on the copper-catalyzed intramolecular C-H amination for piperidine synthesis have provided insights into the catalytic cycle and the influence of ligands on the reaction outcome. acs.orgnih.gov For the synthesis of this compound, mechanistic investigations could focus on the intermediates and transition states of the key bond-forming reactions to understand and control the diastereoselectivity.

The following table outlines key parameters for optimization in the synthesis of substituted piperidinecarboxylic acids.

| Parameter | Variables to Investigate | Desired Outcome |

| Catalyst | Metal (Pd, Pt, Rh), Support (Carbon, Alumina), Ligands | High activity, selectivity, and turnover number |

| Solvent | Polarity, Protic/Aprotic | High solubility of reactants, minimal side reactions |

| Temperature | Range from ambient to elevated | Optimal reaction rate and selectivity |

| Pressure | For hydrogenation reactions | Complete reduction with minimal degradation |

| Additives | Bases, Acids, Phase-transfer catalysts | Improved yield, suppressed side reactions |

Advanced Separation and Purification Techniques for Isomeric Forms

The separation and purification of stereoisomers of this compound, a chiral compound with multiple stereocenters, present a significant challenge in synthetic chemistry. The presence of both enantiomers and diastereomers necessitates the use of advanced and highly selective separation techniques to isolate the desired isomeric form with high purity. The methodologies employed are critical for ensuring the stereochemical integrity of the final compound, which is often crucial for its biological activity. These techniques primarily include chromatographic methods, such as preparative chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as classical resolution via diastereomeric salt crystallization and capillary electrophoresis for analytical scale separations.

Preparative Chiral Chromatography

Preparative chiral chromatography is a cornerstone for the isolation of enantiomers on a larger scale. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with the enantiomers of a racemic mixture, leading to their separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely adopted method for the enantioseparation of piperidinecarboxylic acid derivatives and other cyclic amino acids. The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed due to their broad applicability and high resolving power. For instance, immobilized polysaccharide-based CSPs can be used with a wider range of solvents, enhancing method development flexibility.

Another class of effective CSPs for amino acid derivatives are the macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin. These phases offer unique selectivity for underivatized cyclic amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for each enantiomer, allowing for their resolution.

Supercritical Fluid Chromatography (SFC): Preparative SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. acs.org SFC employs supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption compared to HPLC. acs.org For the separation of chiral compounds, SFC is often coupled with the same types of chiral stationary phases used in HPLC, demonstrating high efficiency and productivity.

Interactive Data Table: Comparison of Preparative Chiral Chromatography Techniques

| Feature | Preparative Chiral HPLC | Preparative Chiral SFC |

| Mobile Phase | Organic Solvents (e.g., Hexane (B92381), Ethanol) | Supercritical CO2 with Organic Modifiers |

| Advantages | Well-established, wide range of CSPs available | Faster separations, reduced solvent usage, lower environmental impact acs.org |

| Disadvantages | High solvent consumption, higher cost | Requires specialized instrumentation |

| Common CSPs | Polysaccharide-based, Macrocyclic Glycopeptides | Polysaccharide-based, Cyclodextrin-based |

Classical Resolution via Diastereomeric Crystallization

A traditional yet effective method for resolving enantiomers is through the formation of diastereomeric salts. This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For example, in a study on a structurally related compound, 1-(1-phenyl-2-methylcyclohexyl)piperidine, the isomers were successfully resolved through the formation of diastereomeric salts with d- and l-10-camphorsulfonic acid. nih.gov A similar approach could be applied to this compound, where a suitable chiral amine, such as brucine, strychnine, or a synthetic chiral amine, could be used as the resolving agent. The success of this method depends heavily on the selection of the resolving agent and the crystallization solvent to achieve a significant difference in the solubility of the diastereomeric salts.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution analytical technique that can be effectively used for the enantioseparation of chiral compounds, including amino acids and their derivatives. umich.edu In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to a difference in their electrophoretic mobility and, consequently, their separation.

Commonly used chiral selectors in CE include cyclodextrins and their derivatives, as well as macrocyclic antibiotics. For the separation of piperidinecarboxylic acid derivatives, cyclodextrins are particularly useful due to their ability to form inclusion complexes with the cyclohexyl and piperidine rings, leading to enantiomeric recognition. The versatility of CE allows for rapid method development and requires only minute amounts of sample, making it an excellent tool for assessing the enantiomeric purity of the fractions obtained from preparative separations. umich.eduresearchgate.net

Interactive Data Table: Chiral Selectors in Capillary Electrophoresis

| Chiral Selector | Principle of Separation | Applicability |

| Cyclodextrins | Formation of diastereomeric inclusion complexes | Broadly applicable to a wide range of chiral compounds, including cyclic amino acids. |

| Macrocyclic Antibiotics | Multiple chiral recognition mechanisms (e.g., hydrogen bonding, steric interactions) | Effective for the separation of amino acids and peptides. |

| Chiral Crown Ethers | Complexation with primary amines | Specific for the enantioseparation of primary amines. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine ring, the cyclohexyl group, the carboxylic acid, and the amine. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring functional groups.

The proton attached to the chiral center at C2 of the piperidine ring is anticipated to appear as a multiplet, due to coupling with the adjacent methylene (B1212753) protons. The protons on the cyclohexyl ring would likely produce a series of complex, overlapping multiplets in the upfield region of the spectrum. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. The N-H proton of the piperidine ring would also appear as a broad singlet.

Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Piperidine N-H | 1.5 - 3.5 | Broad Singlet |

| Piperidine C2-H | 3.0 - 4.0 | Multiplet |

| Piperidine Ring CH₂ | 1.2 - 2.5 | Multiplets |

| Cyclohexyl Ring CH & CH₂ | 0.8 - 2.0 | Overlapping Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the piperidine ring will appear in the mid-field region, with the C2 carbon bearing the carboxylic acid group being further downfield. The carbons of the cyclohexyl ring will resonate in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 185 |

| Piperidine C 2 | 55 - 65 |

| Piperidine Ring Carbons | 20 - 55 |

| Cyclohexyl Ring Carbons | 25 - 45 |

Two-Dimensional (2D) NMR Correlation Spectroscopy

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton connectivity within the piperidine and cyclohexyl rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₁NO₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the piperidine and cyclohexyl rings. Electrospray ionization (ESI) would be expected to produce a prominent protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carbonyl group, and the C-H stretches of the aliphatic rings.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad |

| Amine N-H Stretch | 3200 - 3500 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Carbonyl C=O Stretch | 1700 - 1730 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

The broadness of the O-H stretch is due to hydrogen bonding. The presence of both the N-H and the broad O-H bands would be a key feature in the IR spectrum.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating and quantifying its stereoisomers. Given that this compound has at least two chiral centers (at C2 and C5 of the piperidine ring), it can exist as multiple stereoisomers.

A reverse-phase HPLC method would likely be developed for purity analysis. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector (if the molecule has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer.

Chiral HPLC for Enantiomeric Excess Determination

No specific methods or results for the determination of enantiomeric excess of this compound using Chiral HPLC are available in published literature. To perform such an analysis, a typical workflow would involve:

Column Selection: Screening of various chiral stationary phases (CSPs) such as those based on polysaccharide derivatives (e.g., cellulose or amylose), cyclodextrins, or proteins to find a suitable column that can resolve the enantiomers.

Mobile Phase Optimization: Testing different solvent systems (e.g., mixtures of alkanes like hexane or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol) to achieve optimal separation and peak resolution.

Detection: Utilizing a UV detector, or a more specialized detector like a circular dichroism (CD) detector, to quantify the separated enantiomers.

Data Analysis: Calculating the enantiomeric excess (% ee) based on the integrated peak areas of the two enantiomers.

Without experimental data, a data table for this section cannot be generated.

X-ray Crystallography for Definitive Absolute Configuration Assignment

There are no published X-ray crystallography studies for this compound. The process to determine the absolute configuration would typically involve:

Crystal Growth: Growing a single, high-quality crystal of one of the pure enantiomers of the compound, often through slow evaporation of a suitable solvent.

Data Collection: Mounting the crystal on a diffractometer and exposing it to X-rays to collect a diffraction pattern.

Structure Solution and Refinement: Solving the crystal structure to determine the arrangement of atoms in the crystal lattice. For light-atom molecules, the use of anomalous dispersion effects, often requiring specific X-ray wavelengths (e.g., from a copper source), is crucial for determining the absolute configuration. The Flack parameter is a key value calculated during refinement that indicates the correctness of the assigned enantiomer. A value close to 0 for a given configuration confirms its correctness, while a value near 1 would indicate the opposite configuration.

As no crystallographic data has been published, a data table detailing crystal system, space group, unit cell dimensions, and the Flack parameter for this compound cannot be provided.

Computational Chemistry and Molecular Modeling of 5 Cyclohexyl 2 Piperidinecarboxylic Acid

Conformational Analysis and Dynamics of the 5-Cyclohexyl-2-piperidinecarboxylic Acid Molecule

No studies detailing the conformational analysis or molecular dynamics of this compound were found. Therefore, information regarding molecular mechanics, molecular dynamics simulations, or quantum chemical calculations (such as Density Functional Theory or ab initio methods) for this specific compound is not available.

Molecular Mechanics and Molecular Dynamics Simulations

A search for molecular mechanics and molecular dynamics simulations specifically focused on this compound yielded no results.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)

There are no published quantum chemical calculations, including DFT or ab initio studies, on the conformational analysis and dynamics of this compound.

Molecular Docking Studies with Relevant Biological Macromolecules

No molecular docking studies involving this compound and any biological macromolecules have been reported in the scientific literature. Consequently, there is no data on its predicted binding modes, interaction profiles, binding affinities, or non-covalent interactions with any protein targets.

Prediction of Ligand-Receptor Binding Modes and Interaction Profiles

Information on the prediction of ligand-receptor binding modes and interaction profiles for this compound is not available due to the absence of any molecular docking studies.

Estimation of Binding Affinities and Scoring Function Evaluation

Without any molecular docking studies, there are no estimations of binding affinities or evaluations of scoring functions for the interaction of this compound with biological receptors.

Analysis of Non-covalent Interactions (Hydrogen Bonding, Hydrophobic Interactions)

An analysis of the non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between this compound and biological targets cannot be provided as no relevant research has been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can elucidate the key molecular features that govern their therapeutic effects, thereby guiding the synthesis of more active molecules.

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a diverse set of this compound derivatives, a wide array of descriptors would be calculated, categorized as follows:

1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index) and molecular connectivity indices.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and are crucial for understanding interactions with biological targets. They encompass steric parameters (e.g., molecular volume, surface area) and conformational energies. For structurally rigid molecules like some piperidine (B6355638) derivatives, 3D descriptors are particularly relevant. researchgate.net

Physicochemical Descriptors: These describe the physicochemical properties of the molecules, such as lipophilicity (logP), solubility, and electronic properties (e.g., dipole moment, partial charges).

The selection of descriptors is a critical step, often involving statistical methods to identify those that are most correlated with the biological activity while being independent of each other. researchgate.net

Table 1: Examples of Molecular Descriptors Calculated for a Hypothetical Series of this compound Derivatives This table is for illustrative purposes and contains hypothetical data.

| Compound ID | Molecular Weight (Da) | logP | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors |

|---|---|---|---|---|---|

| Derivative 1 | 225.34 | 2.8 | 49.3 | 2 | 2 |

| Derivative 2 | 239.37 | 3.2 | 49.3 | 2 | 2 |

| Derivative 3 | 253.40 | 3.6 | 49.3 | 2 | 2 |

| Derivative 4 | 267.42 | 4.0 | 49.3 | 2 | 2 |

| Derivative 5 | 281.45 | 4.4 | 49.3 | 2 | 2 |

Once a set of relevant descriptors has been calculated for a series of this compound derivatives with known biological activities, a QSAR model can be developed. This involves using statistical methods to create a mathematical equation that relates the descriptors to the activity. Common methods for developing QSAR models include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to build more complex, non-linear QSAR models. nih.gov

The predictive power of a developed QSAR model must be rigorously validated to ensure its reliability. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and predictive ability within the training set.

External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in its development. The predictive R² (pred_R²) is a common metric for external validation.

A well-validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized derivatives of this compound, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

Table 2: Statistical Parameters of a Hypothetical QSAR Model for this compound Derivatives This table is for illustrative purposes and contains hypothetical data.

| Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | Coefficient of determination for the training set |

| q² (LOO) | 0.75 | Cross-validated R² from leave-one-out |

| pred_R² | 0.80 | R² for the external test set |

| RMSE | 0.35 | Root Mean Square Error |

De Novo Design and Scaffold Hopping Approaches for this compound Analogues

Beyond modifying existing derivatives, computational chemistry offers powerful strategies for the design of entirely new molecules with desired biological activities. For this compound, de novo design and scaffold hopping are two such approaches that can lead to the discovery of novel and patentable chemical entities.

De Novo Design involves the computational construction of novel molecules that are predicted to bind to a specific biological target. This process typically starts with a "seed" fragment placed within the active site of the target protein. The molecule is then "grown" by adding atoms or functional groups in a stepwise manner, with each addition being evaluated for its potential to improve binding affinity. This approach can be particularly useful in the design of novel renin inhibitors, where the piperidine scaffold of compounds like this compound could serve as a starting point for generating new transition-state mimetics. nih.gov

Scaffold Hopping is a strategy aimed at identifying new molecular scaffolds that can retain the biological activity of a known active compound while having a different core structure. niper.gov.in This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents. nih.gov For this compound analogues, scaffold hopping could involve replacing the piperidine ring with other cyclic systems, such as pyrrolidines or azepanes, while maintaining the key pharmacophoric features, namely the carboxylic acid and the cyclohexyl group, in a similar spatial arrangement. Computational methods used for scaffold hopping include 3D pharmacophore searching and shape-based screening of virtual libraries.

Table 3: Potential Scaffold Hops for the this compound Core This table is for illustrative purposes.

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

|---|---|---|

| Piperidine | Pyrrolidine, Azepane, Cyclopentane, Cycloheptane | To explore different ring sizes and their impact on binding and physicochemical properties. |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | To identify bioisosteres with improved metabolic stability or cell permeability. |

| Cyclohexyl | Phenyl, Cyclopentyl, Thiophene | To modulate lipophilicity and explore alternative hydrophobic interactions with the target. |

By employing these advanced computational strategies, the chemical space around the this compound scaffold can be efficiently explored, leading to the identification of novel and improved drug candidates.

Investigation of Molecular Interactions and Biochemical Roles of 5 Cyclohexyl 2 Piperidinecarboxylic Acid

Enzyme Inhibition Studies and Mechanistic Insights

Although no specific enzyme inhibition studies for 5-Cyclohexyl-2-piperidinecarboxylic Acid have been reported, the piperidinecarboxylic acid framework is present in inhibitors of various enzymes.

Identification of Potential Enzyme Targets for Piperidinecarboxylic Acids

Derivatives of piperidinecarboxylic acid have been investigated for their inhibitory effects on several classes of enzymes. For instance, certain N-substituted piperidine (B6355638) derivatives have been shown to inhibit steroid-5-alpha-reductase. It is conceivable that the presence of a large hydrophobic group like cyclohexyl could confer inhibitory activity against enzymes with corresponding hydrophobic pockets in their active sites.

Molecular Mechanism of Enzyme-Ligand Interactions

The molecular mechanism of enzyme inhibition by piperidinecarboxylic acid derivatives typically involves the interaction of the carboxylic acid group with key residues in the enzyme's active site, often through hydrogen bonding or ionic interactions. The piperidine ring itself can engage in van der Waals interactions, and substituents on the ring play a crucial role in determining specificity and potency by interacting with sub-pockets of the active site. A cyclohexyl group at the 5-position would likely occupy a significant hydrophobic pocket, potentially leading to a strong and specific interaction with the target enzyme.

Receptor Binding Profiling of Substituted Piperidine-2-Carboxylic Acids in vitro

The piperidine-2-carboxylic acid scaffold is a key feature of several compounds that interact with neurotransmitter receptors, particularly glutamate (B1630785) receptors.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. For example, derivatives of piperidine-2-carboxylic acid have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. These studies often use radiolabeled ligands to measure the displacement by the test compound, from which the inhibition constant (Ki) can be determined. It is plausible that this compound could exhibit affinity for NMDA receptors, and this could be quantified using such assays.

Functional Assays for Characterization of Agonist/Antagonist Activity

Beyond simple binding, functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For NMDA receptors, this can be assessed using electrophysiological techniques, such as measuring ion currents in response to agonist application in the presence and absence of the test compound. Based on the structure of known NMDA receptor antagonists, it is hypothesized that a compound like this compound would likely exhibit antagonist activity.

Selectivity and Polypharmacology Assessment Across Receptor Subtypes

Many receptors exist in multiple subtypes. For instance, the NMDA receptor has various subtypes defined by their subunit composition (e.g., GluN2A, GluN2B). A comprehensive profiling of a compound would involve testing its affinity and functional activity across a panel of receptor subtypes to determine its selectivity. It is also possible that a compound could interact with multiple, unrelated receptors, a phenomenon known as polypharmacology. Piperidine derivatives have also been explored as ligands for sigma (σ) receptors. Therefore, a full assessment of a novel piperidine derivative would ideally include screening against a broad range of receptors to understand its complete pharmacological profile.

Role of this compound as a Precursor or Synthetic Intermediate

This compound, a substituted derivative of pipecolic acid, represents a valuable chiral building block for the synthesis of more complex molecules. Its structural features, including a secondary amine, a carboxylic acid, and a bulky cyclohexyl group, provide a unique scaffold for creating diverse chemical entities with potential biological activities.

Integration into Peptidomimetics and Other Complex Organic Molecules

The synthesis of peptidomimetics often involves standard solid-phase or solution-phase peptide coupling techniques, where the carboxylic acid of this compound is activated and reacted with the amino group of another amino acid or peptide fragment. The secondary amine of the piperidine ring can also be acylated or alkylated to introduce further diversity. The presence of the cyclohexyl group can impact the efficiency of these coupling reactions, sometimes requiring optimized conditions.

While the direct incorporation of this compound into specific, named peptidomimetics is not extensively detailed in publicly available literature, the principles of peptidomimetic design strongly support its utility. The constrained nature of this non-proteinogenic amino acid can be exploited to mimic or stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

Utilization as a Key Scaffold in Drug Discovery Programs

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The addition of a cyclohexyl group and a carboxylic acid function to this core creates a versatile template for the development of novel therapeutic agents. Drug discovery programs may utilize this scaffold to explore new chemical space and target a variety of biological receptors and enzymes.

The general strategy involves using this compound as a central framework, with modifications made to the carboxylic acid and the piperidine nitrogen. For example, the carboxylic acid can be converted to various amides, esters, or other functional groups, while the nitrogen can be substituted with a wide range of alkyl, aryl, or heterocyclic moieties. This combinatorial approach allows for the generation of large libraries of related compounds for high-throughput screening.

Although specific drug discovery programs centered on the this compound scaffold are not widely publicized, the known biological activities of other substituted piperidines suggest potential therapeutic areas. These could include, but are not limited to, neuroscience, oncology, and infectious diseases. The lipophilic cyclohexyl group can enhance membrane permeability and interactions with hydrophobic binding pockets, while the carboxylic acid and piperidine nitrogen provide points for polar interactions and further functionalization.

Exploration of Non-Clinical Biological Activities and Structure-Activity Relationships

The biological profile of derivatives of this compound is investigated through a combination of in vitro assays and computational methods to understand their pharmacological potential and to establish structure-activity relationships.

In vitro Pharmacological Evaluation and Cellular Assays

The initial assessment of the biological activity of compounds derived from the this compound scaffold is typically performed using a panel of in vitro assays. These assays are designed to measure the interaction of the compounds with specific molecular targets or to observe their effects on cellular functions.

Table 1: Representative In Vitro Assays for Derivatives of this compound

| Assay Type | Purpose | Example Target/System | Measured Endpoint |

| Receptor Binding Assays | To determine the affinity of compounds for a specific receptor. | G-protein coupled receptors (GPCRs), Ion channels | Inhibition constant (Ki), IC50 |

| Enzyme Inhibition Assays | To measure the ability of compounds to inhibit the activity of a specific enzyme. | Proteases, Kinases, Transferases | IC50, Ki |

| Cell Proliferation Assays | To assess the effect of compounds on the growth of cancer or other cell lines. | Various cancer cell lines (e.g., HeLa, MCF-7) | GI50, IC50 |

| Antimicrobial Assays | To determine the ability of compounds to inhibit the growth of bacteria or fungi. | Escherichia coli, Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) |

| Cellular Signaling Assays | To investigate the effect of compounds on specific cellular signaling pathways. | Reporter gene assays, Western blotting | Changes in protein expression or signaling molecule levels |

This table is illustrative of the types of assays that would be employed and does not represent actual experimental data for this compound derivatives due to the lack of specific information in the public domain.

Structure-Activity Relationship (SAR) Derivation from Biochemical and Computational Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For derivatives of this compound, SAR is established by systematically modifying different parts of the molecule and evaluating the impact on biological activity.

Key structural modifications would include:

Variation of the substituent on the piperidine nitrogen (R¹): Introducing different alkyl, aryl, or heterocyclic groups can significantly affect target binding and cellular activity.

Modification of the carboxylic acid group (R²): Conversion to amides, esters, or other bioisosteres can alter binding interactions, solubility, and metabolic stability.

Stereochemistry: The stereocenters at positions 2 and 5 of the piperidine ring are critical. Evaluating the activity of different stereoisomers is essential to identify the optimal configuration for a given biological target.

Table 2: Hypothetical SAR for this compound Derivatives

| Modification | Position | Observation | Implication |

| Small alkyl groups | R¹ | Decreased activity | Steric hindrance at the binding site may be detrimental. |

| Aromatic rings with electron-withdrawing groups | R¹ | Increased potency | Potential for specific π-π or halogen bonding interactions. |

| Primary and secondary amides | R² | Maintained or improved activity | Amide group may mimic a key hydrogen bonding interaction. |

| Esters | R² | Reduced activity | A hydrogen bond donor at this position may be critical for binding. |

| (2S, 5S) stereoisomer | - | Higher activity than (2R, 5R) | The specific 3D arrangement of substituents is crucial for optimal target interaction. |

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental data. Molecular docking can predict the binding mode of derivatives within the active site of a target protein, providing insights into key interactions. QSAR models can establish mathematical relationships between the physicochemical properties of the compounds and their biological activities, aiding in the design of more potent analogs.

Future Directions and Emerging Research Opportunities for 5 Cyclohexyl 2 Piperidinecarboxylic Acid

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different biological activities. Future research into the synthesis of 5-Cyclohexyl-2-piperidinecarboxylic Acid will likely focus on developing more efficient, scalable, and highly stereoselective methods.

Current advanced strategies for synthesizing substituted piperidines, which could be adapted, include:

Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines. acs.org A potential strategy could involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert a tetrahydropyridine (B1245486) precursor into a specific stereoisomer of this compound. acs.org

Asymmetric Catalysis: The use of chiral transition metal catalysts (e.g., Rhodium, Iridium, Palladium) for the asymmetric hydrogenation of substituted pyridine (B92270) precursors is a well-established yet continually evolving field. nih.govacs.org Future methodologies could focus on developing novel catalysts with even higher enantioselectivity and turnover numbers specifically for cyclohexyl-substituted pyridines.

Novel Cyclization Strategies: Gold-catalyzed annulation, palladium-promoted oxidative annulation, and intramolecular radical cyclizations represent modern methods for constructing the piperidine (B6355638) ring with high stereocontrol. nih.govajchem-a.com Applying these techniques to precursors of this compound could provide novel and efficient synthetic pathways.

| Synthetic Strategy | Potential Catalyst/System | Key Advantage | Relevant Findings |

| Asymmetric Hydrogenation | Rh(I) Complex / Chiral Ligand | High diastereoselectivity from pyridine precursors. | Can be used to access all-cis-(multi)fluorinated piperidines, adaptable for other substitutions. nih.gov |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | High enantioselectivity and mild reaction conditions. | A general approach for preparing substituted piperidines with precise stereochemistry. acs.org |

| Gold-Catalyzed Cyclization | Gold(I) Complex / Oxidizing Agent | Formation of functionalized piperidines from non-activated alkenes. | Enables difunctionalization of a double bond while forming the N-heterocycle. nih.gov |

| Multi-Component Coupling | Diphenylprolinol Silyl Ether | Rapid assembly of complex piperidines from simple starting materials in one pot. | Can control multiple contiguous stereocenters with high selectivity. nih.govacs.org |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, in silico methods can guide the design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future computational research will likely involve:

Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of this compound bind to specific biological targets. nih.govresearchgate.net By simulating the protein-ligand interactions, researchers can prioritize the synthesis of compounds with the highest predicted affinity and optimal binding modes. nih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.gov This allows for the early identification of candidates with poor drug-like properties, saving significant time and resources. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the structure of a derivative and its biological activity. This knowledge is crucial for lead optimization, guiding modifications to the 5-cyclohexyl or carboxylic acid moieties to improve therapeutic efficacy. researchgate.net

| Computational Method | Application Area | Potential Outcome |

| Molecular Docking | Target Binding Prediction | Identification of key binding interactions (e.g., hydrogen bonding) with a target protein; ranking of potential derivatives by binding score. acs.org |

| Molecular Dynamics (MD) Simulation | Binding Stability Analysis | Assessment of the stability of the ligand-protein complex over time, confirming stable binding modes. researchgate.net |

| ADMET Profiling | Drug-Likeness Evaluation | Prediction of pharmacokinetic properties like oral bioavailability, metabolic stability, and potential toxicity. nih.govresearchgate.net |

| Quantum Mechanics (QM) | Electronic Property Calculation | Determination of charge distribution and reaction energetics to refine binding models and understand reactivity. |

Exploration of Novel and Uncharted Molecular Targets

The piperidine scaffold is a "privileged structure," meaning it is capable of binding to a wide range of biological targets. digitellinc.com While derivatives of piperidinecarboxylic acid have been explored for certain applications, such as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a vast landscape of potential molecular targets remains uncharted for the 5-cyclohexyl variant.

Emerging areas for exploration include:

Kinase Inhibition: Many successful cancer therapeutics target protein kinases. The piperidine moiety is a core component of inhibitors for targets like Bruton's tyrosine kinase (BTK), EGFR, and VEGFR. researchgate.netpmarketresearch.com Derivatives of this compound could be designed as novel kinase inhibitors.

Central Nervous System (CNS) Disorders: Beyond NMDA receptors, piperidine-based compounds are being investigated for activity at sigma receptors (S1R/S2R), which are implicated in neurodegenerative and psychiatric disorders. rsc.org The specific stereochemistry and lipophilic cyclohexyl group of the target compound may offer unique advantages for CNS targets.

Enzyme Inhibition: Piperidine derivatives have shown promise as inhibitors for a variety of enzymes, including dihydrofolate reductase (DHFR), soluble epoxide hydrolase (sEH), and α-amylase. nih.govacgpubs.orgnih.gov Screening this compound and its analogs against diverse enzyme families could reveal unexpected therapeutic opportunities.

Integration of this compound into Multi-component Systems and Conjugates

Modern drug design often involves creating more complex molecular architectures to achieve multi-targeted effects or improved drug delivery. The bifunctional nature of this compound (containing both an amine and a carboxylic acid) makes it an ideal building block for such systems.

Future opportunities in this area include:

Multi-component Reactions (MCRs): Designing one-pot MCRs that incorporate this compound as a key component would enable the rapid and efficient synthesis of highly complex and diverse molecular libraries. researchgate.netacs.org This approach is advantageous for generating a large number of derivatives for high-throughput screening.

Drug Conjugates: The carboxylic acid or amine group can be used as a handle to conjugate the molecule to other pharmacophores, peptides, or targeting moieties. This could lead to the development of hybrid drugs with dual mechanisms of action or prodrugs with enhanced bioavailability and targeted delivery.

Peptidomimetics: The rigid cyclic structure can be incorporated into peptide sequences to create peptidomimetics. This can improve the stability of the peptide against enzymatic degradation and lock it into a bioactive conformation.

Strategies for Overcoming Stereochemical Challenges in Derivatives' Design

The this compound scaffold contains at least two stereocenters (at C2 and C5), leading to four possible diastereomers. Each of these may have unique biological properties. A significant challenge and opportunity lie in the selective synthesis and derivatization of each stereoisomer.

Key strategies to address this include:

Diastereoselective Synthesis: Developing synthetic routes that reliably produce a single diastereomer is crucial. This can be achieved through methods like substrate-controlled reactions, where the existing stereochemistry of a precursor directs the formation of new stereocenters, or through reagent-controlled methods using chiral catalysts. chemrxiv.orgacs.orgnih.gov

Stereoselective Derivatization: Once a specific stereoisomer is obtained, subsequent modifications must proceed without compromising its stereochemical integrity. This requires careful selection of reagents and reaction conditions to avoid epimerization at sensitive positions.

Conformational Analysis: The cyclohexyl group at the C5 position can significantly influence the conformational preference of the piperidine ring (e.g., chair conformations with axial vs. equatorial substituents). Understanding these preferences through computational and NMR studies is essential for designing derivatives that present the correct three-dimensional shape for interaction with a biological target. rsc.org

Q & A

Q. How should researchers validate conflicting bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell passage number).

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results.

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.